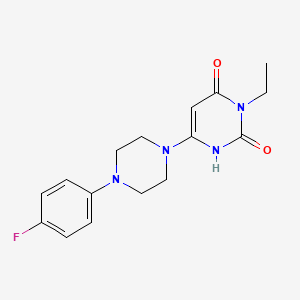

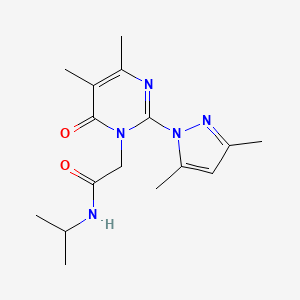

![molecular formula C22H22N2O4S B2447632 4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid CAS No. 306321-42-6](/img/structure/B2447632.png)

4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains a thiazolidine ring, which is a heterocyclic compound containing both sulfur and nitrogen. The compound also has an allyl group, a benzyl group, and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolidine ring, the introduction of the allyl and benzyl groups, and the formation of the carboxylic acid group . The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidine ring, the allyl group, the benzyl group, and the carboxylic acid group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the allyl group could undergo reactions with electrophiles, the carboxylic acid group could react with bases, and the thiazolidine ring could undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications

Molecular Structure and Crystal Properties

The compound 4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid demonstrates interesting structural characteristics. It exhibits a planar 5-benzylidene-thiazolidine moiety, to which the 4-aminobenzoic acid fragment is attached at an angle. In the crystal form, the benzoic acid molecules are arranged in layers, which are built from inversion dimers held together by hydrogen bonds and π–π stacking interactions. These structural features might be significant for the compound's reactivity and interaction with other molecules (Kosma, Selzer, & Mereiter, 2012).

Synthesis and Chemical Reactivity

The compound falls within the category of thiazolidine derivatives, which are synthesized using various methods, including microwave-assisted synthesis. These methods often involve cyclocondensation reactions and have been utilized to create a diverse range of compounds, indicating the versatility of thiazolidine derivatives in chemical synthesis (Zidar, Kladnik, & Kikelj, 2009).

Biological Activities and Applications

Antibacterial and Antifungal Activities

The thiazolidine derivatives, including the compound , have been evaluated for their antibacterial and antifungal activities. Some derivatives have shown activities comparable to commercial fungicides. This implies potential application in developing new antimicrobial agents (Siddiqui, Singh, Singh, & Singh, 2003).

Antidiabetic Activities

Some thiazolidine derivatives have shown substantial hypoglycemic and hypolipidemic activities in diabetic mice models. This indicates a potential avenue for the development of new antidiabetic agents (Sohda et al., 1982).

Anti-inflammatory and Antimicrobial Properties

Some derivatives of thiazolidine have been synthesized and evaluated for anti-inflammatory activity and antimicrobial properties. These compounds showed promising results in vivo for anti-inflammatory activities and displayed antibacterial and antifungal properties in vitro (Shelke et al., 2012).

Enzyme Inhibition and Apoptosis Induction

The compound and its analogs have been studied as potential substrate-specific ERK1/2 inhibitors. Adjustments in the structure, such as shifting ethoxy substitution, have been found to enhance functional activities like inhibiting cell proliferation and inducing apoptosis, indicating potential for cancer therapy (Li et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[[5-[(4-ethoxyphenyl)methyl]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-3-13-24-20(25)19(14-15-5-11-18(12-6-15)28-4-2)29-22(24)23-17-9-7-16(8-10-17)21(26)27/h3,5-12,19H,1,4,13-14H2,2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALDENOMWCZACN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride](/img/structure/B2447549.png)

![2-Amino-6-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2447551.png)

![3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2447554.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2447557.png)

![7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2447562.png)

![(Z)-methyl 2-(6-chloro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447568.png)

![2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2447570.png)